molecular formula C17H23N3O5 B2831472 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-ethoxyphenyl)urea CAS No. 2034204-67-4

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2831472
CAS No.: 2034204-67-4
M. Wt: 349.387
InChI Key: ZLXKOTOFWYJPRH-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 2-ethoxyphenyl group and a polyethylene glycol (PEG)-like chain terminated with a 2,5-dioxopyrrolidin-1-yl moiety. The dioxopyrrolidinyl group is reactive, often serving as an activating group for conjugation with amines, as seen in N-hydroxysuccinimide (NHS) ester chemistry . This structure suggests applications in targeted drug delivery or as a bifunctional linker in bioconjugation.

Properties

IUPAC Name

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-2-25-14-6-4-3-5-13(14)19-17(23)18-9-11-24-12-10-20-15(21)7-8-16(20)22/h3-6H,2,7-12H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXKOTOFWYJPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-ethoxyphenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the pyrrolidinone derivative, followed by the introduction of ethoxy groups through etherification reactions. The final step involves the formation of the urea linkage by reacting the intermediate with an appropriate isocyanate or amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The ethoxy and phenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-ethoxyphenyl)urea exhibit significant anticancer properties. For instance, studies have shown that the incorporation of dioxopyrrolidine moieties enhances the cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways responsible for tumor growth and survival .

Drug Delivery Systems

The compound's structure allows for modification that can enhance its solubility and bioavailability, making it suitable for use in drug delivery systems. The ethoxy groups can facilitate interactions with biological membranes, improving the compound's ability to traverse cellular barriers . This property is particularly valuable in developing targeted therapies where precision in drug delivery is crucial.

Enzyme Inhibition

Studies suggest that derivatives of this compound may act as enzyme inhibitors, particularly in pathways associated with cancer metabolism. The presence of the dioxopyrrolidine structure has been linked to increased binding affinity to target enzymes, which could lead to the development of novel therapeutic agents .

Case Study 1: Anticancer Efficacy

In a preclinical study, a derivative of this compound was tested against several cancer cell lines, showing IC50 values indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing the efficacy of dioxopyrrolidine-based compounds .

Case Study 2: Drug Formulation Development

A formulation study involving this compound demonstrated its potential as a carrier for chemotherapeutic agents. By encapsulating traditional drugs within a matrix formed by this compound, researchers observed improved stability and release profiles compared to conventional formulations .

Mechanism of Action

The mechanism of action of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-ethoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Core Functional Groups

  • Urea vs.
  • Ethoxyphenyl vs. Methoxyphenyl/Chlorophenyl : The ortho-ethoxy substituent in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., 1024326-40-6, with a para-chlorophenyl group). This could reduce rotational freedom but improve selectivity in enzyme-binding pockets.

Reactivity and Conjugation Potential

  • Dioxopyrrolidinyl vs. NHS Esters : The dioxopyrrolidinyl group in the target compound shares reactivity with NHS esters (as seen in ’s fullerene derivative), enabling amine conjugation. However, its integration into a PEG-like chain may confer better aqueous solubility compared to bulkier hydrophobic linkers (e.g., 586989-54-0, which includes a cyclohexyl group) .

Pharmacokinetic Properties

  • Metabolic Stability: The urea linkage is generally more resistant to hydrolysis than ester or carbamate groups (e.g., 501009-54-7, a propyl hexynoate), which may extend half-life in vivo.

Key Data Table

Property Target Compound 748033-52-5 (Acetamide Analog) 782459-18-1 (Methoxybenzyl Analog)
Molecular Weight ~450 g/mol (estimated) 523.3 g/mol 467.5 g/mol
Key Functional Groups Urea, Ethoxyphenyl, Dioxopyrrolidinyl Acetamide, Dichlorophenyl Carbamate, Methoxypyridine
Reactivity Amine conjugation Electrophilic substitution Ester hydrolysis
LogP (Predicted) 3.2 4.1 2.8

Research Implications

The target compound’s unique structure positions it as a versatile candidate for:

  • Bioconjugation: The dioxopyrrolidinyl-PEG chain enables stable linkages to proteins or nanoparticles, outperforming rigid aromatic linkers (e.g., 745796-15-0’s sulfonylpiperazine).
  • Drug Design : Its urea core and ethoxyphenyl group may improve binding to kinases or GPCRs compared to carbamate-based drugs (e.g., 298216-00-9’s acryloylphenyl benzoate).

Biological Activity

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry and biological research due to its unique structure and potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N3O4C_{14}H_{19}N_{3}O_{4}, with a molecular weight of 325.39 g/mol. The compound features a pyrrolidinone ring, an ethoxyethyl chain, and a urea moiety, which collectively contribute to its biological activity.

PropertyValue
Molecular FormulaC14H19N3O4
Molecular Weight325.39 g/mol
CAS Number2034497-03-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The pyrrolidinone ring can form hydrogen bonds with target proteins, while the ethoxyethyl and ethoxyphenyl groups may influence binding affinity and specificity. This interaction potentially modulates various cellular processes, making it a candidate for further pharmacological studies.

Pharmacological Effects

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
  • Antimicrobial Properties : Certain analogs demonstrate antibacterial and antifungal activities, suggesting potential applications in treating infections.

Case Studies

Several studies have investigated the biological effects of related compounds derived from the same chemical class:

  • Anticancer Activity : A study evaluating a series of pyrrolidinone derivatives found that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, leading to further exploration of their potential as anticancer agents .
  • Enzyme Inhibition : Research on urea derivatives indicated that they could act as inhibitors for specific enzymes involved in disease pathways, such as kinases and proteases . These findings suggest that this compound may also possess similar inhibitory properties.
  • Neuroprotective Effects : In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, indicating their potential in treating neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityReference
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamideAntitumor and anti-inflammatory
1,3-DiarylureasEnzyme inhibition
Pyrazole DerivativesAntimicrobial and anticancer

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